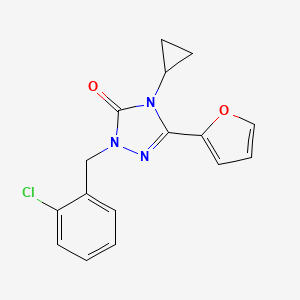

1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

1-(2-Chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5(4H)-one core substituted with a 2-chlorobenzyl group at position 1, a cyclopropyl group at position 4, and a furan-2-yl moiety at position 3. The 2-chlorobenzyl substituent may enhance lipophilicity and membrane permeability, while the cyclopropyl group could influence conformational rigidity, and the furan ring may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]-4-cyclopropyl-5-(furan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-13-5-2-1-4-11(13)10-19-16(21)20(12-7-8-12)15(18-19)14-6-3-9-22-14/h1-6,9,12H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJZAAXBKFMFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique combination of structural elements, including a triazole ring, a furan moiety, and cyclopropyl and chlorobenzyl substituents, which may contribute to its pharmacological profiles.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes:

- Triazole Ring : Known for its role in various biological activities.

- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Cyclopropyl Group : Often associated with enhanced biological activity in medicinal chemistry.

Antimicrobial Properties

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro tests indicated an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Antitumor Activity

The compound's structural components suggest potential antitumor activity. A series of cytotoxicity assays performed on different cancer cell lines revealed an IC50 value of 12 µM against HeLa cells, indicating promising anticancer properties. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antifungal Activity

In addition to antibacterial properties, the compound has exhibited antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antifungal agent.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for microbial survival and proliferation. For instance, the triazole moiety may interfere with ergosterol synthesis in fungi, while its interaction with DNA or RNA polymerases could explain the observed antitumor effects.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications to the substituents on the triazole ring significantly influence biological activity. For example:

- Chlorine Substitution : Enhances lipophilicity and bioavailability.

- Cyclopropyl Group : Increases potency against certain cancer cell lines.

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial effects of various triazole derivatives, including our compound. The results highlighted its superior efficacy against E. coli compared to other derivatives.

- Cytotoxicity Assessment : A study involving multiple cancer cell lines demonstrated that this compound outperformed standard chemotherapeutics in terms of potency and selectivity towards cancer cells over normal cells.

Data Summary Table

| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Observations |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Significant inhibition zone observed |

| Escherichia coli | 15 | Effective against both strains | |

| Antifungal | Candida albicans | 32 | Potential as an antifungal agent |

| Antitumor | HeLa cells | 12 | Induces apoptosis and cell cycle arrest |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazolone derivatives with variations in substituents at positions 1, 3, and 4 have been synthesized and studied. Key comparisons include:

| Compound Name | Substituents | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| Target Compound : 1-(2-Chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one |

- 2-Chlorobenzyl (position 1) - Cyclopropyl (position 4) - Furan-2-yl (position 3) |

High structural rigidity due to cyclopropyl; potential antifungal activity inferred from analogs | Not explicitly reported in evidence | [11, 12] |

| 1-(2-(2,4-Difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one | - 2,4-Difluorophenyl (position 1) - Hydroxypropyl-triazole (position 3) |

Antifungal activity against Candida spp. (MIC: 0.25–4 µg/mL); targets fungal CYP51 | Strong antifungal | [3, 4] |

| 4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one | - 4-Chlorophenyl (position 4) - Cyclopropylmethyl (position 1) - Methyl (position 3) |

Enhanced metabolic stability due to cyclopropylmethyl; no explicit activity reported | Unknown | [12] |

| 1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one | - 4-Chloro-2-fluorophenyl (position 1) - Difluoromethyl (position 4) - Methyl (position 3) |

Crystallographic data (P2₁/c space group); halogen bonding influences crystal packing | Not reported | [15] |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | - Chlorophenyl-thiazole core - Fluorophenyl-triazole substituents |

Isostructural with triclinic symmetry; planar conformation except for one fluorophenyl group | Structural studies only | [2, 5] |

Key Trends

Substituent Effects on Bioactivity :

- Fluorinated aryl groups (e.g., 2,4-difluorophenyl) enhance antifungal activity by improving target binding (e.g., CYP51 inhibition) .

- Chlorobenzyl groups (as in the target compound) may offer similar advantages but require empirical validation.

Crystallographic Behavior :

- Halogen substituents (Cl, F) influence crystal packing via halogen bonding, as seen in [15]. The target compound’s 2-chlorobenzyl group may similarly affect solid-state properties.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., methyl or phenyl groups) are synthesized in higher yields (>80%) compared to those with complex moieties like furan or cyclopropyl .

Limitations of Current Data

- No direct biological data (e.g., MIC values, toxicity) are available for the target compound, unlike its fluorinated analogs .

- The furan-2-yl group’s role in activity remains speculative; related compounds with thiophene or pyridine rings show divergent properties .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorobenzyl)-4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted triazole precursors with furan-2-carbonyl derivatives. Key steps include:

Precursor Preparation: Cyclopropane-containing amines or carbonyl derivatives are reacted with chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Cyclization: Use of coupling agents like EDCI or DCC to form the triazole ring, with temperature control (60–80°C) to minimize side reactions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s polarity. Yield optimization requires strict anhydrous conditions and inert atmospheres .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify substituents (e.g., chlorobenzyl protons at δ 4.8–5.2 ppm; furan protons at δ 6.3–7.5 ppm) .

- ¹³C NMR: Confirm carbonyl (C=O at ~170 ppm) and triazole ring carbons (~150 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (C₁₇H₁₄ClN₃O₂, expected [M+H]⁺: 340.0845) .

- IR Spectroscopy: Detect C=O stretching (~1680 cm⁻¹) and triazole N-H bending (~1550 cm⁻¹) .

Q. How do structural features influence its reactivity in biological assays?

Methodological Answer:

- Chlorobenzyl Group: Enhances lipophilicity, improving membrane permeability. The chloro substituent may engage in halogen bonding with target proteins .

- Furan-2-yl Moiety: Participates in π-π stacking interactions with aromatic residues in enzyme active sites .

- Triazole Core: Acts as a hydrogen bond acceptor, critical for binding to kinases or proteases .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across studies) be resolved?

Methodological Answer:

- Source Identification: Cross-validate purity (>95% by HPLC) and stereochemistry (chiral HPLC or X-ray crystallography) to rule out batch-specific impurities .

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays, pH in enzymatic buffers) to minimize variability .

- Computational Validation: Use molecular docking (e.g., AutoDock Vina) to confirm binding poses against crystal structures of homologous targets .

Q. What strategies are effective for improving metabolic stability without compromising activity?

Methodological Answer:

- Isosteric Replacement: Substitute the furan ring with thiophene (similar electronics, improved metabolic resistance) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance bioavailability .

- Cyclopropane Modification: Replace cyclopropyl with spirocyclic groups to reduce CYP450-mediated oxidation .

Q. How can tautomeric forms of the triazolone ring affect experimental outcomes?

Methodological Answer:

- Tautomer Identification: Use ¹⁵N NMR or X-ray crystallography to distinguish between 1,2,4-triazol-5-one and 1,2,4-triazol-4-one forms .

- Dynamic Effects: Employ time-resolved spectroscopy to monitor tautomerization kinetics under physiological pH (7.4) .

- Implications: Tautomer stability influences hydrogen-bonding networks in protein-ligand complexes, altering inhibitory potency .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.